molecular formula C90H144N20O25 B12369477 mSIRK (L9A)

mSIRK (L9A)

Cat. No.: B12369477
M. Wt: 1906.2 g/mol
InChI Key: NMEXKIUJCNAYMF-YVSUTBHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

mSIRK (L9A): is a cell-permeable, N-myristoylated G-protein binding peptide. It contains a single point mutation where leucine at position 9 is replaced by alanine. This compound is often used as a control peptide in various scientific studies due to its inability to enhance extracellular signal-regulated kinase 1 and 2 phosphorylation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mSIRK (L9A) involves the solid-phase peptide synthesis method. The peptide sequence is Myristoyl-Serine-Isoleucine-Arginine-Lysine-Alanine-Leucine-Asparagine-Isoleucine-Alanine-Glycine-Tyrosine-Proline-Aspartic Acid-Tyrosine-Aspartic Acid. The N-terminal myristoylation is achieved by coupling myristic acid to the peptide chain .

Industrial Production Methods: Industrial production of mSIRK (L9A) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography for purification. The final product is lyophilized to obtain a stable, solid form .

Chemical Reactions Analysis

Types of Reactions: mSIRK (L9A) primarily undergoes peptide bond formation and hydrolysis. It does not participate in typical organic reactions like oxidation, reduction, or substitution due to its peptide nature .

Common Reagents and Conditions:

Major Products: The major product of these reactions is the mSIRK (L9A) peptide itself, with no significant by-products .

Properties

Molecular Formula

C90H144N20O25

Molecular Weight

1906.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid

InChI

InChI=1S/C90H144N20O25/c1-10-13-14-15-16-17-18-19-20-21-22-30-70(115)100-67(49-111)84(129)109-75(52(7)12-3)87(132)102-60(28-25-40-95-90(93)94)79(124)101-59(27-23-24-39-91)78(123)97-54(9)77(122)103-61(42-50(4)5)80(125)105-63(45-69(92)114)83(128)108-74(51(6)11-2)86(131)98-53(8)76(121)96-48-71(116)99-65(44-56-33-37-58(113)38-34-56)88(133)110-41-26-29-68(110)85(130)106-64(46-72(117)118)82(127)104-62(43-55-31-35-57(112)36-32-55)81(126)107-66(89(134)135)47-73(119)120/h31-38,50-54,59-68,74-75,111-113H,10-30,39-49,91H2,1-9H3,(H2,92,114)(H,96,121)(H,97,123)(H,98,131)(H,99,116)(H,100,115)(H,101,124)(H,102,132)(H,103,122)(H,104,127)(H,105,125)(H,106,130)(H,107,126)(H,108,128)(H,109,129)(H,117,118)(H,119,120)(H,134,135)(H4,93,94,95)/t51-,52-,53-,54-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,74-,75-/m0/s1

InChI Key

NMEXKIUJCNAYMF-YVSUTBHTSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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